molecular formula C16H12Cl3FN4O3S B11984669 4-F-N-(2,2,2-Trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)benzamide CAS No. 303063-29-8

4-F-N-(2,2,2-Trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)benzamide

Cat. No.: B11984669
CAS No.: 303063-29-8
M. Wt: 465.7 g/mol
InChI Key: XCTUYFMRMNVWCM-UHFFFAOYSA-N
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Description

4-F-N-(2,2,2-Trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)benzamide is a complex organic compound with the molecular formula C16H12Cl3FN4O3S. This compound is characterized by the presence of multiple functional groups, including a nitro group, a trichloromethyl group, and a benzamide moiety. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-F-N-(2,2,2-Trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with 4-fluorobenzoyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-F-N-(2,2,2-Trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-F-N-(2,2,2-Trichloro-1-(((4-aminoanilino)carbothioyl)amino)ethyl)benzamide .

Scientific Research Applications

4-F-N-(2,2,2-Trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-F-N-(2,2,2-Trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-F-N-(2,2,2-Trichloro-1-(((4-fluoroanilino)carbothioyl)amino)ethyl)benzamide
  • 4-F-N-(2,2,2-Trichloro-1-(((4-chloroanilino)carbothioyl)amino)ethyl)benzamide
  • N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide

Uniqueness

4-F-N-(2,2,2-Trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

303063-29-8

Molecular Formula

C16H12Cl3FN4O3S

Molecular Weight

465.7 g/mol

IUPAC Name

4-fluoro-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl3FN4O3S/c17-16(18,19)14(22-13(25)9-1-3-10(20)4-2-9)23-15(28)21-11-5-7-12(8-6-11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

XCTUYFMRMNVWCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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